molecular formula C10H4ClF4NO3S B15281985 8-Chloro-7-fluoroisoquinolin-3-yl trifluoromethanesulfonate

8-Chloro-7-fluoroisoquinolin-3-yl trifluoromethanesulfonate

Katalognummer: B15281985
Molekulargewicht: 329.66 g/mol
InChI-Schlüssel: SJLSJZODWXBRGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Chloro-7-fluoroisoquinolin-3-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C10H4ClF4NO3S It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

The synthesis of 8-Chloro-7-fluoroisoquinolin-3-yl trifluoromethanesulfonate typically involves the reaction of 8-chloro-7-fluoroisoquinoline with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yields and purity of the product .

Analyse Chemischer Reaktionen

8-Chloro-7-fluoroisoquinolin-3-yl trifluoromethanesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often in the presence of catalysts such as palladium.

Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

8-Chloro-7-fluoroisoquinolin-3-yl trifluoromethanesulfonate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8-Chloro-7-fluoroisoquinolin-3-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group is known to enhance the compound’s reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 8-Chloro-7-fluoroisoquinolin-3-yl trifluoromethanesulfonate include other isoquinoline derivatives such as:

    8-Chloro-7-fluoroisoquinoline: Lacks the trifluoromethanesulfonate group but shares the isoquinoline core structure.

    7-Fluoroisoquinolin-3-yl trifluoromethanesulfonate: Similar structure but without the chlorine atom.

    8-Chloroisoquinolin-3-yl trifluoromethanesulfonate: Similar structure but without the fluorine atom.

The uniqueness of this compound lies in the combination of the chlorine, fluorine, and trifluoromethanesulfonate groups, which confer distinct chemical properties and reactivity .

Eigenschaften

Molekularformel

C10H4ClF4NO3S

Molekulargewicht

329.66 g/mol

IUPAC-Name

(8-chloro-7-fluoroisoquinolin-3-yl) trifluoromethanesulfonate

InChI

InChI=1S/C10H4ClF4NO3S/c11-9-6-4-16-8(3-5(6)1-2-7(9)12)19-20(17,18)10(13,14)15/h1-4H

InChI-Schlüssel

SJLSJZODWXBRGY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C2=CN=C(C=C21)OS(=O)(=O)C(F)(F)F)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.